molecular formula C16H21BN2O4 B8127982 3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione

3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione

Cat. No.: B8127982
M. Wt: 316.2 g/mol
InChI Key: NBEQAXONQYALQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione is a complex organic compound that features a boronate ester group attached to a phenyl ring, which is further connected to an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Boronate Ester Group: The tetramethyl-1,3,2-dioxaborolane group is introduced to the phenyl ring through a palladium-catalyzed borylation reaction. This reaction often uses bis(pinacolato)diboron as the boron source and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) under inert conditions.

    Attachment to the Imidazolidine-2,4-dione Moiety: The boronate ester-functionalized phenyl ring is then coupled with an imidazolidine-2,4-dione derivative through a nucleophilic substitution reaction. This step may require the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronate ester group can undergo oxidation to form boronic acids or other oxidized derivatives.

    Reduction: The imidazolidine-2,4-dione moiety can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or chloromethane can be used for substitution reactions.

Major Products

    Oxidation: Boronic acids or boronate esters.

    Reduction: Amines or reduced imidazolidine derivatives.

    Substitution: Halogenated phenyl derivatives or other substituted phenyl compounds.

Scientific Research Applications

3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The imidazolidine-2,4-dione moiety may also interact with specific binding sites, modulating the activity of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar boronate ester functionality but lacks the imidazolidine-2,4-dione moiety.

    Imidazolidine-2,4-dione Derivatives: Compounds with similar core structure but different substituents on the phenyl ring.

    Boronate Ester-Functionalized Compounds: Various compounds with boronate ester groups attached to different aromatic or aliphatic backbones.

Uniqueness

3-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidine-2,4-dione is unique due to the combination of the boronate ester group and the imidazolidine-2,4-dione moiety

Properties

IUPAC Name

3-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O4/c1-15(2)16(3,4)23-17(22-15)12-7-5-6-11(8-12)10-19-13(20)9-18-14(19)21/h5-8H,9-10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEQAXONQYALQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.